molecular formula C6H8N4OS B12955125 2-(Methylthio)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one

2-(Methylthio)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one

Cat. No.: B12955125
M. Wt: 184.22 g/mol
InChI Key: DNTYOIUUHWWPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is a heterocyclic compound that features a unique fusion of pyrazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a triazine precursor in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Methylthio)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylthio)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell survival. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in the NF-kB inflammatory pathway and endoplasmic reticulum stress response .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a][1,3,5]triazin derivatives, such as:

Uniqueness

What sets 2-(Methylthio)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one apart is its unique combination of a methylthio group and the fused pyrazole-triazine ring system. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C6H8N4OS

Molecular Weight

184.22 g/mol

IUPAC Name

2-methylsulfanyl-2,3-dihydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one

InChI

InChI=1S/C6H8N4OS/c1-12-5-8-4-2-3-7-10(4)6(11)9-5/h2-3,5,8H,1H3,(H,9,11)

InChI Key

DNTYOIUUHWWPGS-UHFFFAOYSA-N

Canonical SMILES

CSC1NC2=CC=NN2C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.